molecular formula C8H9ClN2 B12943120 3-(Azetidin-3-yl)-2-chloropyridine

3-(Azetidin-3-yl)-2-chloropyridine

Cat. No.: B12943120
M. Wt: 168.62 g/mol
InChI Key: AEAGTMBMKHPXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Identification and Structure 3-(Azetidin-3-yl)-2-chloropyridine is a chemical compound with the CAS Registry Number 1260858-96-5 . It has a molecular formula of C 8 H 9 ClN 2 and a molecular weight of 168.62 g/mol . The structure features a chloropyridine ring and an azetidine group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. Research Applications and Value This compound is designed for research and development purposes only. Its molecular structure suggests its primary utility as a key synthetic intermediate . The azetidine ring is an important saturated heterocycle often used as a motif in drug discovery, while the chloropyridine moiety can serve as a reactive handle for further cross-coupling reactions, facilitating the construction of more complex molecules. Researchers may employ this compound in the synthesis of potential pharmacologically active molecules, though its specific biological mechanisms and targets are compound-dependent and require investigation within individual research programs. Handling and Usage This product is intended for use by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Please refer to the available Safety Data Sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

3-(azetidin-3-yl)-2-chloropyridine

InChI

InChI=1S/C8H9ClN2/c9-8-7(2-1-3-11-8)6-4-10-5-6/h1-3,6,10H,4-5H2

InChI Key

AEAGTMBMKHPXGR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(N=CC=C2)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Studies of the 3 Azetidin 3 Yl 2 Chloropyridine Scaffold

Reactivity of the 2-Chloropyridine (B119429) Moiety

The 2-chloropyridine portion of the molecule is a key site for synthetic manipulation, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position of Pyridine (B92270)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the pyridine ring. In this reaction, the chlorine atom at the 2-position is displaced by a nucleophile. This process is facilitated by the electron-withdrawing nature of the nitrogen atom within the pyridine ring, which stabilizes the intermediate formed during the reaction. askfilo.comyoutube.com

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net Aromaticity is then restored by the departure of the chloride leaving group. youtube.com A variety of nucleophiles, including amines, can be used to introduce new functional groups at the 2-position of the pyridine ring. youtube.com For instance, uncatalyzed SNAr reactions of 2-chloropyridines with secondary amines have been efficiently carried out in a continuous-flow reactor at high temperatures, yielding 2-aminopyridines in good to excellent yields. thieme-connect.comthieme-connect.com

NucleophileProductReaction ConditionsYield
Secondary Amine2-Aminopyridine derivativeNMP, High Temperature (Flow Reactor)Good to Excellent thieme-connect.comthieme-connect.com
Piperidine2-Piperidinylpyridine60 °C, 8 kbar, 4 days72% thieme-connect.com
Piperidine2-PiperidinylpyridineDMSO, 100 °C, 2 days (sealed tube)88% thieme-connect.com

Electron Density and Resonance Effects on Reactivity

The reactivity of the 2-chloropyridine moiety is significantly influenced by the electronic properties of the pyridine ring. The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I effect) and a resonance effect, which decreases the electron density at the ortho (2- and 6-) and para (4-) positions of the ring. askfilo.comuoanbar.edu.iqorgchemres.org This reduction in electron density makes the carbon atom attached to the chlorine more electrophilic and thus more susceptible to nucleophilic attack. askfilo.comvaia.com

Resonance structures of pyridine show that the nitrogen atom can accommodate a negative charge, which is particularly important for stabilizing the intermediate in SNAr reactions at the 2- and 4-positions. uoanbar.edu.iqvaia.com This stabilization is a key factor contributing to the higher reactivity of 2-chloropyridine compared to 3-chloropyridine (B48278) in nucleophilic substitution reactions, as the negative charge in the intermediate for the 3-isomer cannot be delocalized onto the nitrogen atom. askfilo.comvaia.com

Cross-Coupling Reactions (e.g., Heck Reaction, Buchwald-Hartwig Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the 2-chloropyridine scaffold is a suitable substrate for these transformations.

The Heck reaction , which involves the coupling of a halide with an alkene, can be applied to chloropyridines. chempanda.com For example, the Heck reaction of 2,5-dibromopyridine (B19318) has been shown to proceed, indicating the feasibility of such couplings on the pyridine core. researchgate.net However, the reaction of 3-chloropyridine under certain Heck conditions has resulted in relatively low yields. liv.ac.uk

The Buchwald-Hartwig amination is a widely used method for the formation of C-N bonds and is highly effective for the amination of aryl and heteroaryl chlorides. acs.orgrsc.org This reaction has been successfully applied to 2-chloropyridines, allowing for the coupling of a diverse range of amines. acs.orgrsc.orgacs.org For instance, the use of proazaphosphatrane ligands with a palladium catalyst has proven to be highly general and efficient for the amination of various aryl chlorides, including chloropyridines. acs.org Highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine (B17371) has also been reported, providing a route to 4-chloro-N-phenylpyridin-2-amine derivatives. researchgate.net

ReactionCatalyst SystemSubstratesProduct
Buchwald-Hartwig AminationPd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N2-Chloropyridine, Various Amines2-Aminopyridine derivatives acs.org
Buchwald-Hartwig AminationPalladium-Xantphos complex5-Bromo-2-chloropyridine, Amines5-Amino-2-chloropyridine researchgate.net
Buchwald-Hartwig AminationPalladium catalyst2,4-Dichloropyridine, Aniline derivatives4-Chloro-N-phenylpyridin-2-amine derivatives researchgate.net

Reactivity of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain (approximately 25.4 kcal/mol), which drives its reactivity. rsc.orgrsc.org This inherent strain makes the azetidine ring susceptible to various chemical transformations. rsc.orgnih.gov

Ring-Opening Reactions and Derivatizations

The strain within the azetidine ring can be released through ring-opening reactions, providing a pathway to more complex molecular architectures. beilstein-journals.orglongdom.org These reactions are often facilitated by the protonation of the azetidine nitrogen or by the use of Lewis acids, which makes the C-N bonds more susceptible to cleavage. magtech.com.cn Nucleophilic attack can lead to the opening of the ring, and the regioselectivity of this attack is influenced by the substituents on the azetidine ring. magtech.com.cn For example, in unsymmetrical azetidines, nucleophiles generally attack the carbon atom adjacent to the nitrogen that is activated by an electron-withdrawing group. magtech.com.cn

Functionalization of the Azetidine Nitrogen and Carbon Atoms

The azetidine ring offers multiple sites for functionalization. The nitrogen atom can be readily functionalized through N-alkylation or N-acylation reactions. nih.gov Furthermore, the carbon atoms of the azetidine ring can also be functionalized. For instance, α-lithiation of N-protected azetidines, followed by trapping with an electrophile, allows for the introduction of substituents at the C2 position. uniba.ituni-muenchen.de The presence of an electron-withdrawing group on the nitrogen is often crucial for achieving exclusive α-lithiation. uniba.it

Recent advances have also demonstrated the functionalization of azetidines through various other methods, including transition metal-catalyzed C-H activation and strain-release strategies involving azabicyclo[1.1.0]butanes. rsc.orgresearchgate.net These methods provide access to a wide range of substituted azetidines that would be difficult to prepare using traditional synthetic routes. rsc.org

Functionalization MethodReagentsPosition Functionalized
α-Lithiation / Electrophilic Trappings-BuLi, ElectrophileC2 uniba.ituni-muenchen.de
N-Arylation (Buchwald-Hartwig)Palladium Catalyst, Aryl HalideNitrogen uni-muenchen.de
N-Arylation (SNAr)Aryl HalideNitrogen uni-muenchen.de
Strain-Release FunctionalizationOrganometallic Nucleophiles, AzabicyclobutanesC3 uni-muenchen.de

Influence of Substituents on Scaffold Reactivity

The reactivity of the 3-(azetidin-3-yl)-2-chloropyridine scaffold is a composite of the individual reactivities of the 2-chloropyridine and azetidine rings, significantly modulated by the nature and position of substituents on either ring.

The 2-chloropyridine moiety is inherently activated towards nucleophilic aromatic substitution (SNAr) at the C2 position due to the electron-withdrawing effect of the pyridine nitrogen atom. The rate and success of these reactions are further influenced by substituents on the pyridine ring. Electron-withdrawing groups on the pyridine ring are expected to enhance the rate of nucleophilic substitution, while electron-donating groups would likely have the opposite effect. For instance, in related 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution is influenced by the steric bulk of the substituent at the 3-position gu.se. Bulky substituents can direct incoming nucleophiles to the less hindered 6-position gu.se. While direct studies on the this compound scaffold are limited, it can be inferred that substituents on the azetidine ring could sterically influence the approach of nucleophiles to the C2 position of the pyridine ring.

The azetidine ring, a four-membered heterocycle, possesses considerable ring strain, making it susceptible to ring-opening reactions. The reactivity of the azetidine ring is highly dependent on the substituent attached to the nitrogen atom. In the case of N-aryl azetidines, the electronic properties of the aryl group play a crucial role. Electron-withdrawing groups on the aryl ring can decrease the basicity of the azetidine nitrogen, which in turn affects its reactivity and stability nih.govacs.org. For N-pyridyl azetidines, the position of the nitrogen within the pyridine ring significantly impacts the basicity of the azetidine nitrogen and, consequently, its stability nih.govacs.org. Protonation of the more basic pyridyl nitrogen can significantly reduce the pKa of the azetidine nitrogen, influencing its propensity to undergo acid-mediated ring-opening nih.govacs.org.

Furthermore, substituents on the carbon atoms of the azetidine ring can dictate the regioselectivity of ring-opening reactions. In unsymmetrically substituted azetidines, nucleophilic attack is generally controlled by electronic effects, favoring cleavage of the C-N bond adjacent to a stabilizing group (e.g., aryl, carboxylate) magtech.com.cn. However, sterically demanding nucleophiles may preferentially attack the less substituted carbon atom magtech.com.cn.

Stability Considerations and Degradation Pathways

The stability of the this compound scaffold is a critical consideration, with potential degradation pathways involving both the azetidine and 2-chloropyridine moieties.

Azetidine Ring Stability and Degradation:

The inherent ring strain of the azetidine ring makes it a potential point of instability, particularly under acidic conditions. Studies on N-aryl azetidines have revealed a susceptibility to acid-mediated intramolecular ring-opening decomposition nih.govacs.orgnih.govacs.org. This degradation is initiated by the protonation of the azetidine nitrogen, followed by nucleophilic attack from a pendant group on the N-aryl substituent nih.govacs.org.

The stability of N-pyridyl azetidines is markedly influenced by the position of the nitrogen atom in the pyridine ring. For instance, N-(3-pyridyl) azetidine derivatives have been shown to be less stable in acidic conditions compared to their N-(2-pyridyl) and N-(4-pyridyl) counterparts acs.org. This difference in stability is attributed to the electronic effects of the pyridine nitrogen. In the 2- and 4-pyridyl isomers, there is greater delocalization of the azetidine nitrogen lone pair into the pyridine ring, which increases the basicity of the pyridine nitrogen and decreases the basicity of the azetidine nitrogen nih.govacs.org. Consequently, the azetidine nitrogen is less readily protonated, leading to enhanced stability nih.govacs.org.

A proposed degradation pathway for a related N-aryl azetidine with a pendant amide group involves an intramolecular cyclization to form a six-membered lactone intermediate, which can further rearrange to a more stable lactam nih.gov.

AnalogueAqueous T1/2 at pH 1.8 (hours)Azetidine Nitrogen pKa (calculated)Reference
N-(3-pyridyl) analogue3.8-1.1 acs.org
N-(2-pyridyl) analogueStable- acs.org
N-(4-pyridyl) analogueStable- acs.org
N-phenyl analogue<10 min2.9 nih.gov

2-Chloropyridine Moiety Stability and Degradation:

The 2-chloropyridine portion of the scaffold is also subject to degradation under various environmental and laboratory conditions. Halogenated pyridines are generally more resistant to microbial degradation than pyridine itself wikipedia.orgchempanda.com.

Photodegradation is a significant pathway for the breakdown of 2-chloropyridine in aqueous solutions. UV irradiation can lead to the complete conversion of 2-chloropyridine within a few hours researchgate.net. The degradation follows pseudo-first-order kinetics, with the rate increasing with temperature researchgate.net. Intermediate products identified during the photodegradation of 2-chloropyridine include 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid nih.gov. The degradation of other chloropyridine derivatives, such as 2-amino-5-chloropyridine, also proceeds via direct photolysis and photocatalytic degradation, leading to the formation of chloride ions and nitrate (B79036) researchgate.net.

Hydrolysis of 2-chloropyridine can occur, particularly under forcing conditions such as in supercritical water, to yield 2-hydroxypyridine (B17775) ntnu.no. The rate of hydrolysis is dependent on temperature and pH ntnu.nounit.no. Advanced oxidation processes, like the Fenton reaction, have also been shown to be effective in degrading 2-chloropyridine researchgate.net. Furthermore, a controllable process involving peroxymonocarbonate (HCO4-) and hydroperoxide (HO2-) has been developed for the enhanced dechlorination of chloropyridines, proceeding through a pyridine N-oxidation intermediate acs.org.

The thermal stability of the 2-chloropyridine-N-oxide, a potential metabolite or synthetic intermediate, has been noted to be lower than that of 2-chloropyridine itself dcu.ie.

Degradation MethodConditionsKey FindingsReference
UV PhotodegradationAqueous solution, UV lampComplete conversion in 2-4 hours; pseudo-first-order kinetics. researchgate.net
Photodegradation IntermediatesAqueous solutionFormation of 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid. nih.gov
HydrolysisSupercritical waterYields 2-hydroxypyridine. ntnu.no
Fenton's OxidationLaterite iron catalyst, H2O2, pH 3Up to 75% degradation. researchgate.net
Peroxymonocarbonate/HydroperoxideControlled pHEnhanced dechlorination via N-oxidation intermediate. acs.org

Structure Activity Relationship Sar and Scaffold Exploration in Chemical Biology

The 3-(Azetidin-3-yl)-2-chloropyridine Scaffold in the Context of Privileged Structures

The this compound scaffold can be considered a "privileged structure," a concept in medicinal chemistry that describes molecular frameworks capable of binding to multiple, unrelated biological targets. This versatility arises from the specific combination of the pyridine (B92270) and azetidine (B1206935) rings.

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in numerous marketed drugs and natural products. mdpi.com Its presence can influence a molecule's physicochemical properties, such as polarity and solubility, and it can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for receptor binding. cambridgemedchemconsulting.com

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, offers a unique set of properties. enamine.net It introduces a degree of three-dimensionality and conformational rigidity to the molecule, which can be advantageous for several reasons. enamine.netsciforum.net Firstly, by "locking" the conformation of the active fragment, the entropic penalty upon binding to a receptor can be reduced, potentially leading to higher binding affinity. enamine.net Secondly, the defined spatial arrangement of substituents on the azetidine ring can enhance selectivity for a specific target. sciforum.net The polar nature of the azetidine ring can also improve a compound's physicochemical properties. nih.gov

The combination of the 2-chloropyridine (B119429) and the 3-yl-azetidine moieties creates a scaffold with distinct structural and electronic features. The chlorine atom at the 2-position of the pyridine ring is an electron-withdrawing group, which can influence the reactivity of the pyridine ring and its ability to participate in certain interactions. The linkage at the 3-position of the azetidine ring provides a specific vector for the orientation of the pyridine ring relative to the rest of a potential drug molecule. This defined geometry is a key characteristic of privileged structures, allowing them to present key binding elements in a spatially precise manner to interact with diverse biological targets.

Exploration of Substitution Patterns on the Pyridine Ring

The exploration of substitution patterns on the pyridine ring of the this compound scaffold is a critical aspect of SAR studies, allowing for the fine-tuning of a compound's biological activity and properties. The reactivity of 2-chloropyridines allows for various substitution reactions, making them versatile intermediates in organic synthesis. nih.govmdpi.comsmolecule.com

The chlorine atom at the 2-position is a key feature, as it can be displaced by nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net This reaction is often facilitated by the electron-withdrawing nature of the pyridine nitrogen, which helps to stabilize the intermediate Meisenheimer complex. researchgate.net The rate and regioselectivity of these substitution reactions can be influenced by other substituents present on the pyridine ring. nih.govresearchgate.net For instance, the presence of additional electron-withdrawing groups can further activate the ring towards nucleophilic attack. researchgate.net

Systematic variation of substituents at different positions of the pyridine ring can lead to significant changes in biological activity. For example, in the development of inhibitors for various enzymes, the addition of different groups to a pyridine or similar heterocyclic ring has been shown to dramatically impact potency and selectivity. nih.govnih.gov These substituents can modulate the electronic properties of the ring, influence its steric profile, and introduce new points of interaction with a biological target.

A study on pyrimidine-4-carboxamides as NAPE-PLD inhibitors demonstrated how systematic modifications at different positions of the pyrimidine (B1678525) ring, a related heteroaromatic system, led to a significant increase in potency. nih.govacs.org This highlights the importance of exploring different substitution patterns to optimize ligand-receptor interactions.

The following table illustrates how different substituents on a pyridine ring can influence its properties and potential for biological activity, based on general principles of medicinal chemistry.

Position on Pyridine RingSubstituent TypePotential Effects on PropertiesExample of Potential Interaction
4-positionElectron-donating group (e.g., -OCH3)Increases electron density of the ring, may alter pKa.Can act as a hydrogen bond acceptor.
5-positionElectron-withdrawing group (e.g., -NO2)Decreases electron density, can enhance SNAr reactivity. researchgate.netMay form dipole-dipole interactions.
6-positionBulky alkyl groupIncreases lipophilicity, may provide steric hindrance.Can engage in hydrophobic interactions.
4- and 6-positionsHalogens (e.g., -F, -Cl)Modulates electronic properties and metabolic stability.Can form halogen bonds.

Modulation of Azetidine Ring for Conformational and Interaction Control

One of the key features of the azetidine ring is its ability to "pucker," meaning the ring is not perfectly flat. This puckering can be influenced by substituents on the ring. For instance, the introduction of a fluorine atom can have a dramatic effect on the preferred ring pucker due to electrostatic interactions between the C-F bond dipole and the nitrogen atom. researchgate.net This level of conformational control is crucial in drug design, as it allows for the precise positioning of functional groups to optimize binding interactions.

Furthermore, the nitrogen atom of the azetidine ring provides a handle for further modification. It can be substituted with various groups to explore different chemical spaces and to introduce additional points of interaction. For example, acylation of the azetidine nitrogen is a common strategy to introduce amide functionalities, which can participate in hydrogen bonding with a receptor. researchgate.netrsc.org

The introduction of substituents on the carbon atoms of the azetidine ring can also be used to control conformation and introduce steric bulk, which can enhance selectivity for a particular target. The synthesis of enantiopure beta-amino alcohols incorporating a structurally constrained azetidine cycle highlights how the ring can serve as a conformational lock. sciforum.net

Studies on azetidine-containing compounds have shown their potential in a wide range of therapeutic areas, acting as dopamine (B1211576) antagonists, antibacterial agents, and more. researchgate.netnih.gov In many of these cases, the specific substitution pattern on the azetidine ring is critical for the observed biological activity. researchgate.net

The following table provides examples of how modifications to the azetidine ring can impact molecular properties and interactions.

Modification of Azetidine RingPotential EffectExample Application
N-alkylationIntroduces steric bulk, alters basicity.Modulating receptor subtype selectivity. nih.gov
N-acylationIntroduces hydrogen bond acceptors/donors.Mimicking peptide bonds. researchgate.net
Substitution at C-2 or C-3Controls ring puckering and substituent orientation. researchgate.netFine-tuning ligand-receptor fit.
Introduction of spirocyclic systemsIncreases rigidity and explores novel chemical space.Developing compounds with improved metabolic stability.

Isosteric and Bioisosteric Replacements within the Scaffold

Isosteric and bioisosteric replacements are powerful strategies in medicinal chemistry to optimize drug-like properties while maintaining or improving biological activity. Isosteres are atoms or groups of atoms that have similar size, shape, and electronic configuration. Bioisosteres are a broader category, encompassing groups that produce similar biological effects, even if their physical and chemical properties differ more significantly.

Within the this compound scaffold, both the pyridine and azetidine rings, as well as the chlorine substituent, can be subjects of bioisosteric replacement.

Replacements for the 2-Chloropyridine Moiety:

The 2-chloropyridine moiety can be replaced with other aromatic or heteroaromatic rings to modulate properties such as metabolic stability, solubility, and receptor interactions. For instance, replacing a phenyl ring with a pyridine or pyrimidine ring is a common strategy to increase metabolic stability by making the ring less susceptible to oxidative metabolism. cambridgemedchemconsulting.comnih.gov Five-membered heterocyclic rings like thiophene, furan, thiazole, and pyrazole (B372694) are also frequently used as bioisosteres for phenyl and pyridine rings. cambridgemedchemconsulting.com

The chlorine atom itself can be replaced by other groups. A classic bioisosteric replacement for a chlorine atom is a methyl group, although this would significantly alter the electronic properties of the ring. acs.org A trifluoromethyl group (CF₃) is another common bioisostere for chlorine, as it has a similar size but is strongly electron-withdrawing.

Replacements for the Azetidine Moiety:

The azetidine ring can be replaced by other small, saturated or unsaturated rings to alter the conformational constraints and physicochemical properties of the molecule. For example, an oxetane (B1205548) ring, a four-membered ring containing an oxygen atom, is a polar bioisostere for azetidine that can also influence conformation and solubility. nih.gov Other potential replacements include cyclobutane (B1203170), pyrrolidine (B122466) (a five-membered nitrogen-containing ring), or even more complex bicyclic systems. rsc.org These replacements can alter the geometry and spacing between the pyridine ring and other parts of the molecule, which can have a profound impact on biological activity.

The following table provides examples of potential bioisosteric replacements for components of the this compound scaffold.

Original GroupBioisosteric ReplacementRationale for Replacement
2-ChloropyridinePyrimidineImprove metabolic stability, alter hydrogen bonding capacity. nih.gov
2-ChloropyridineThiopheneAlter electronic properties and potential for π-stacking. cambridgemedchemconsulting.com
ChlorineTrifluoromethyl (CF₃)Maintain steric bulk while increasing electron-withdrawing character.
AzetidineOxetaneIntroduce a polar, non-basic ring with different conformational preferences. nih.gov
AzetidinePyrrolidineIncrease ring flexibility and alter the distance/angle to the pyridine ring.

Scaffold Hopping and Analogue Design Strategies for Chemical Space Exploration

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering new, structurally diverse compounds that retain the desired biological activity of a known active molecule. acs.org This approach is particularly useful for moving away from a chemical series with undesirable properties (e.g., poor pharmacokinetics, toxicity, or existing patents) while preserving the key pharmacophoric features required for biological activity.

For a molecule based on the this compound scaffold, scaffold hopping could involve replacing the entire pyridine-azetidine core with a completely different framework that presents the necessary interacting groups in a similar spatial arrangement. For example, a bicyclic system or a different combination of heterocyclic rings might be designed to mimic the orientation of the pyridine nitrogen, the chlorine atom, and the point of attachment from the azetidine ring.

Analogue design, a related but more conservative approach, involves making systematic modifications to the existing scaffold. This can include:

Ring expansion or contraction: Replacing the azetidine ring with a cyclobutane or pyrrolidine ring.

Heteroatom substitution: Replacing the pyridine nitrogen with a carbon (leading to a benzene (B151609) ring) or adding another nitrogen (leading to a pyrimidine or pyridazine (B1198779) ring). nih.gov

Positional isomerization: Moving the azetidine substituent to a different position on the pyridine ring.

These strategies are often guided by computational modeling and a deep understanding of the SAR of the initial scaffold. The goal is to explore a wider region of chemical space to identify analogues with improved properties. Several studies have successfully employed scaffold hopping to develop new series of inhibitors for targets like cyclin-dependent kinase 2 (CDK2) and to address metabolic liabilities of aromatic compounds. nih.govnih.gov Hybridization, which combines structural features from different known active compounds, is another effective design strategy. rsc.org

The following table outlines some scaffold hopping and analogue design strategies that could be applied to the this compound scaffold.

StrategyDescriptionPotential Outcome
Core Scaffold ReplacementReplacing the pyridine-azetidine core with a different bicyclic or heterocyclic system. acs.orgDiscovery of novel intellectual property, improved drug-like properties.
Ring System IsomerizationChanging the connectivity of the rings, e.g., imidazo[1,2-a]pyrimidine (B1208166) to imidazo[1,5-a]pyridine. nih.govMitigate specific metabolic pathways.
Fragment-Based GrowthUsing the this compound scaffold as a starting point and adding new functional groups.Enhance potency and selectivity.
HybridizationCombining the scaffold with structural motifs from other known ligands for the same target. rsc.orgCreation of novel compounds with potentially synergistic effects.

Ligand-Receptor Interaction Studies of Related Pyridine- and Azetidine-Containing Compounds

While direct ligand-receptor interaction studies for this compound itself are not extensively detailed in the provided context, we can infer potential interaction modes by examining studies of related pyridine- and azetidine-containing compounds. These studies provide valuable insights into how these structural motifs contribute to binding at various biological targets.

Pyridine Ring Interactions:

The pyridine ring is a versatile interaction partner in ligand-receptor complexes. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand in a binding pocket. The aromatic nature of the pyridine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. It can also engage in cation-π interactions, where the electron-rich face of the pyridine ring interacts favorably with a positively charged group on the receptor.

For example, in a study of pyrimidine-4-carboxamides, the pyrimidine ring (a diazine bioisostere of pyridine) was found to be an optimal scaffold, suggesting its importance in establishing key interactions within the binding site of N-acylphosphatidylethanolamine phospholipase D. nih.govacs.org

Azetidine Ring Interactions:

The azetidine ring, beyond its role in conformational constraint, can also directly participate in binding. The nitrogen atom, if unsubstituted or substituted with a hydrogen, can act as a hydrogen bond donor. The C-H bonds of the azetidine ring can also form weak hydrogen bonds or hydrophobic interactions with the receptor.

Studies of azetidine derivatives as dopamine receptor antagonists have shown that the interactions of the azetidine moiety and its substituents are correlated with biological activity. researchgate.net Similarly, in the context of nicotinic acetylcholine (B1216132) receptors, azetidine-containing compounds have demonstrated high-affinity binding, with the azetidine ring likely playing a key role in orienting the pharmacophoric elements for optimal interaction with the receptor subtypes. nih.gov

Combined Influence:

The combination of the pyridine and azetidine rings in a single scaffold allows for a multitude of potential interactions. The relative orientation of the two rings, dictated by the 3-yl linkage, positions the pyridine ring in a specific region of space relative to the rest of the molecule. This can lead to specific and potent interactions, as seen in the case of a 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine derivative, which showed high affinity and selectivity for the human dopamine D4 receptor. acs.org

The following table summarizes the types of interactions that pyridine and azetidine moieties can participate in, based on studies of related compounds.

Structural MotifType of InteractionInteracting Partner on Receptor
Pyridine NitrogenHydrogen Bond AcceptorAmide N-H, Hydroxyl groups
Pyridine Ringπ-π StackingAromatic amino acid residues (Phe, Tyr, Trp)
Pyridine RingCation-π InteractionPositively charged residues (Lys, Arg)
Azetidine N-HHydrogen Bond DonorCarbonyl oxygen, Aspartate, Glutamate
Azetidine Ring C-HHydrophobic InteractionsAliphatic amino acid residues (Leu, Ile, Val)

Computational Chemistry and Molecular Modeling of 3 Azetidin 3 Yl 2 Chloropyridine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 3-(Azetidin-3-yl)-2-chloropyridine is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. The azetidine (B1206935) ring, a four-membered heterocycle, is known to adopt a puckered conformation. nih.gov The degree of this puckering can be influenced by the nature of its substituents. nih.govresearchgate.net In the case of this compound, the attachment of the 2-chloropyridine (B119429) moiety at the 3-position of the azetidine ring will likely influence the ring's preferred conformation.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. These simulations model the movement of atoms and molecules, offering insights into the conformational changes that can occur in different environments, such as in a solvent or when approaching a biological receptor. For instance, MD simulations have been used to study the binding process of substituted pyridine (B92270) derivatives to protein targets, revealing the importance of specific interactions and the role of solvent molecules. nih.gov Such simulations for this compound would be invaluable in predicting its dynamic behavior and interaction profiles.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.netnih.gov For this compound, these calculations can provide information on:

Electron Distribution and Molecular Electrostatic Potential (MEP): The MEP map highlights the electron-rich and electron-poor regions of the molecule, which is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions. The nitrogen atom in the pyridine ring and the chlorine atom are expected to be electron-rich regions, while the hydrogen atoms on the azetidine ring are likely to be electron-poor.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability and reactivity. researchgate.net

Reaction Mechanisms: Quantum chemical calculations can be employed to model potential reaction pathways, such as oxidation or other metabolic transformations. nih.gov This can help in predicting the metabolic fate of the compound in a biological system.

Studies on related substituted pyridines have demonstrated the utility of these methods in understanding their basicity and interaction with biological systems. acs.orgresearchgate.net

Ligand-Protein Docking Studies for Hypothetical Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. rjptonline.orgvistas.ac.in This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. rjptonline.orgnih.gov

For this compound, docking studies could be performed against various protein targets to hypothesize its potential biological activity. The process involves:

Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and optimized. A suitable protein target would be selected, and its 3D structure obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm would then be used to explore various possible binding poses of the ligand within the protein's active site.

Scoring and Analysis: The different poses are then scored based on their predicted binding affinity. The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Docking studies on similar azetidine and pyridine derivatives have successfully predicted their binding modes and have been instrumental in the design of new inhibitors for various targets, including enzymes and receptors. nih.govnih.govdergipark.org.tr

Prediction of Synthetic Accessibility and Reaction Pathways

Computational tools can also be used to assess the synthetic accessibility of a molecule and to predict potential synthetic routes. For this compound, these tools can analyze the molecule's structure and identify key bond disconnections to propose a retrosynthetic pathway. This can help chemists in designing an efficient synthesis strategy.

Furthermore, computational methods can be used to predict the feasibility of specific chemical reactions and to identify potential side products. For instance, quantum chemical calculations can be used to model the transition states of key reaction steps, providing insights into the reaction kinetics and thermodynamics.

In Silico Properties and Drug-Like Parameters

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound. This is often done using computational methods to predict various physicochemical and pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.netrjptonline.orgnih.gov

For this compound, several important drug-like parameters can be calculated. These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the compound's potential as an orally available drug. rjptonline.org

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
XLogP3 1.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 28.1 Ų

Data sourced from PubChem CID 134261625. Please note that these are computationally predicted values and may differ from experimental values.

These in silico predictions provide a valuable initial assessment of the compound's potential as a drug candidate and can guide further experimental studies. researchgate.netnih.gov

Applications and Future Research Directions in Organic and Medicinal Chemistry

3-(Azetidin-3-yl)-2-chloropyridine as a Versatile Synthetic Intermediate

The this compound scaffold is a valuable building block for synthesizing more complex molecules due to the distinct reactivity of its components. The 2-chloropyridine (B119429) portion readily participates in various transition metal-catalyzed cross-coupling reactions, while the azetidine (B1206935) ring offers opportunities for nucleophilic substitution and ring-opening reactions. nih.govresearchgate.net

The chlorine atom at the 2-position of the pyridine (B92270) ring is a key functional handle for introducing molecular diversity. It can be displaced by a wide range of nucleophiles or participate in palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. researchgate.net These reactions allow for the attachment of various aryl, heteroaryl, alkyl, and amino groups, leading to a diverse array of derivatives.

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique three-dimensional character to the molecule. acs.org The nitrogen atom of the azetidine can be functionalized through N-alkylation or N-acylation, providing another point for diversification. Furthermore, the inherent ring strain of the azetidine can be exploited in ring-opening reactions to generate acyclic amine derivatives.

A notable application of a related compound, N-(azetidin-3-yl)-3-chloropyrazin-2-amine, is its use as a scaffold in the development of new pharmaceuticals with potential antimicrobial and anticancer properties. smolecule.com This highlights the potential of the azetidinyl-heterocycle motif in medicinal chemistry.

Scaffold for the Development of Novel Chemical Probes and Tool Compounds

Chemical probes are essential tools for elucidating biological pathways and validating new drug targets. The this compound scaffold provides a foundation for the design and synthesis of such probes. scispace.com Its ability to be readily modified allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of binding affinity and selectivity for a specific biological target.

The development of selective tool compounds is crucial for understanding the roles of individual receptor subtypes. For example, the development of selective muscarinic receptor ligands has been hampered by a lack of subtype selectivity. google.com The modular nature of the this compound scaffold allows for the introduction of various substituents to fine-tune interactions with a target protein, potentially leading to highly selective probes.

The incorporation of reporter groups, such as fluorophores or biotin (B1667282) tags, onto the scaffold can facilitate the detection and visualization of target engagement in biological systems. These tagged probes are invaluable for techniques like fluorescence microscopy and affinity chromatography. The principles of designing functional group probes that react chemoselectively with their targets can be applied to derivatives of this compound to create powerful research tools. acs.org

Strategies for Scaffold Diversification and Library Generation

The generation of compound libraries with diverse chemical structures is a cornerstone of modern drug discovery. nih.gov The this compound scaffold is well-suited for library synthesis due to its multiple points of diversification.

Table 1: Potential Diversification Strategies for the this compound Scaffold

Position/MoietyReaction TypePotential Reagents/Building Blocks
2-Chloro Position Suzuki-Miyaura CouplingAryl/heteroaryl boronic acids or esters
Buchwald-Hartwig AminationPrimary and secondary amines
Sonogashira CouplingTerminal alkynes
Nucleophilic Aromatic SubstitutionAlcohols, thiols, amines
Azetidine Nitrogen N-AlkylationAlkyl halides, epoxides
N-AcylationAcyl chlorides, carboxylic acids (with coupling agents)
Reductive AminationAldehydes, ketones (followed by reduction)
Azetidine Ring Ring-Opening ReactionsNucleophiles (e.g., amines, thiols)

One effective strategy for diversification is parallel synthesis, where a common intermediate is reacted with a library of building blocks to generate a large number of related products. For instance, a library of 3-(Azetidin-3-yl)-2-arylpyridines can be synthesized by reacting this compound with a diverse set of boronic acids via the Suzuki-Miyaura reaction. researchgate.net

Diversity-oriented synthesis (DOS) is another powerful approach that aims to create structurally complex and diverse molecules from simple starting materials. nih.gov By employing a series of branching and cyclization reactions, the this compound scaffold could be elaborated into a variety of fused, bridged, and spirocyclic ring systems. nih.gov

Emerging Methodologies for Late-Stage Functionalization of the Scaffold

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable in drug discovery as it allows for the rapid generation of analogs from a common advanced intermediate, bypassing the need for de novo synthesis. acs.org

Recent advances in C-H activation and photoredox catalysis offer exciting new possibilities for the late-stage functionalization of the this compound scaffold. For example, Minisci-type reactions could be employed to introduce alkyl or acyl groups at specific positions on the pyridine ring. researchgate.net

Photocatalytic methods can be used to generate radical intermediates under mild conditions, enabling a range of transformations that are not accessible through traditional methods. acs.org For instance, a photocatalytic approach could be developed to functionalize the pyridine ring or even the azetidine moiety of the scaffold.

Dearomatization reactions represent another powerful strategy for introducing three-dimensional complexity. acs.orgnih.gov By selectively reducing the pyridine ring, a variety of saturated and partially saturated heterocyclic scaffolds can be accessed, further expanding the chemical space around the core structure.

Future Perspectives in Academic Synthesis and Chemical Biology Research

The this compound scaffold holds considerable promise for future research in both academic and industrial settings. Its versatility as a synthetic intermediate will continue to be exploited for the synthesis of complex target molecules and compound libraries for high-throughput screening.

In chemical biology, the development of sophisticated chemical probes based on this scaffold will enable a deeper understanding of complex biological processes. The ability to fine-tune the properties of these probes will be critical for achieving high target selectivity and minimizing off-target effects.

Future research will likely focus on the development of novel and more efficient synthetic methodologies for the diversification and late-stage functionalization of this scaffold. The exploration of new catalytic systems and reaction conditions will be key to unlocking its full potential. Furthermore, the application of computational methods will play an increasingly important role in guiding the design of new derivatives with desired biological activities and physicochemical properties. The continued exploration of pyridine and its derivatives in drug design is anticipated to yield a multitude of new therapeutic agents in the coming years. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.